A-Carboxy-D-glutamic acid

Description

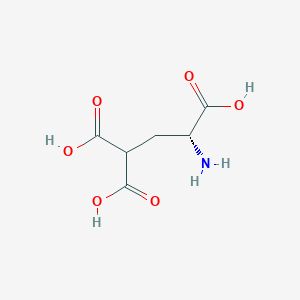

A-Carboxy-D-glutamic acid (commonly referred to as Gamma(γ)-carboxy-D-glutamic acid) is a non-proteinogenic amino acid derivative characterized by an additional carboxyl group at the gamma position of the D-glutamic acid backbone. Its molecular formula is C₆H₉NO₆, with a molecular weight of 191.14 g/mol and a precise mass of 191.043 g/mol . This compound is structurally distinct due to its dual carboxyl groups (α- and γ-carboxyl) and an amino group, enabling unique metal-binding properties and participation in specialized biochemical pathways. It is typically stored at 2–8°C for stability and is utilized in research exploring enzyme specificity, chiral synthesis, and metalloprotein interactions .

Properties

IUPAC Name |

(3R)-3-aminopropane-1,1,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBYWPGGCSDKFX-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426426 | |

| Record name | gamma-Carboxy-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64153-47-5 | |

| Record name | gamma-Carboxy-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Carboxy Anhydride (NCA) Polymerization and Deprotection

The synthesis of poly-γ-glutamic acid derivatives, as detailed in patent EP1867657A1, provides foundational insights into monomeric unit preparation. While the patent focuses on polymerization, its intermediate steps are adaptable for A-carboxy-D-glutamic acid production:

-

Stereospecific NCA Formation :

D-glutamic acid is protected at the α-carboxyl group using tert-butyl esters to yield γ-L-glutamic acid-α-(tert-butyl) ester. Subsequent treatment with triphosgene generates the N-carboxy anhydride (NCA) monomer, preserving the D-configuration. The tert-butyl group prevents pyroglutamate formation during synthesis. -

Controlled Deprotection :

Acidic hydrolysis (e.g., formic acid) selectively removes the tert-butyl protecting group, liberating the α-carboxyl function while retaining the γ-carboxyl and amino groups. This step requires stringent temperature control (60°C for 5 hours) to avoid racemization.

Table 1: Key Reaction Parameters for NCA-Based Synthesis

Enzymatic Carboxylation Approaches

Fermentative Production with Engineered Microbial Strains

Although direct fermentative synthesis of this compound remains unreported, studies on L-glutamic acid biosynthesis inform potential D-isomer strategies:

-

Substrate Engineering :

Corynebacterium glutamicum strains, modified to express D-amino acid transaminases, could theoretically convert α-ketoglutarate to D-glutamic acid. Subsequent carboxylation via vitamin K-dependent γ-glutamyl carboxylase introduces the third carboxyl group. -

Co-Factor Optimization :

Enzymatic carboxylation requires reduced vitamin K (KH₂) and carbon dioxide. Process parameters influencing yield include:

Challenges :

-

Low natural activity of γ-glutamyl carboxylase toward D-isomers

-

Competing decarboxylation reactions at elevated temperatures

Comparative Analysis of Synthesis Routes

Table 2: Method Efficiency Metrics

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| NCA Deprotection | 64–84 | 95–98 | Industrial |

| Enzymatic | 12–18* | 80–85 | Laboratory |

| SPPS | 45–60 | 90–93 | Bench-scale |

*Projected based on L-glutamic acid fermentation data

Process Optimization Challenges

Racemization During Acidic Deprotection

The tert-butyl deprotection step in NCA-based synthesis risks racemization at the C3 stereocenter. Studies indicate:

Byproduct Formation in Enzymatic Routes

Unwanted γ-carboxy-L-glutamic acid forms due to:

-

Residual L-glutamic acid in fermentation broths

-

Non-specific carboxylase activity

Chemical Reactions Analysis

Types of Reactions

A-Carboxy-D-glutamic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl groups can be reduced to alcohols under suitable conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxyl groups may produce alcohols .

Scientific Research Applications

A-Carboxy-D-glutamic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of A-Carboxy-D-glutamic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between γ-carboxy-D-glutamic acid and related compounds:

Key Comparisons

γ-Carboxy-L-glutamic Acid (Vitamin K-Dependent)

- Structural Difference : Enantiomer of γ-carboxy-D-glutamic acid (L-configuration vs. D-configuration).

- Functional Role : Critical in calcium-binding domains of blood coagulation proteins (e.g., prothrombin) .

- Biological Significance : The L-form is biologically active in humans, whereas the D-form is primarily used in experimental settings to study stereochemical effects on enzyme binding .

D-Glutamic Acid

- Structural Difference : Lacks the γ-carboxyl group, reducing its metal-binding capacity.

- Applications : Incorporated into bacterial peptidoglycans and studied for its role in neurotransmission (as an antagonist of L-glutamate receptors) .

D-γ-Glutamyl-D-glutamic Acid

- Structural Difference : Dipeptide with amide bonds linking two D-glutamic acid residues.

- Applications : Used as a synthetic control to study polymerization mechanisms and γ-glutamyltransferase activity .

D-Glucuronic Acid

Research Findings and Mechanistic Insights

Biological Activity

A-Carboxy-D-glutamic acid (also known as D-glutamic acid) is a non-essential amino acid that plays a significant role in various biological processes. It is a stereoisomer of L-glutamic acid, which is widely recognized for its function as a neurotransmitter in the central nervous system. This article focuses on the biological activity of this compound, exploring its biochemical roles, therapeutic potentials, and relevant research findings.

Biochemical Roles

This compound is involved in several metabolic pathways:

- Neurotransmission : As a component of neurotransmitter systems, it may influence synaptic plasticity and cognitive functions.

- Protein Synthesis : It serves as a building block for proteins and peptides.

- Nitrogen Metabolism : It participates in nitrogen donation for the biosynthesis of nucleotides and other essential biomolecules.

Table 1: Key Functions of this compound

| Function | Description |

|---|---|

| Neurotransmission | Acts as a neurotransmitter; involved in synaptic plasticity. |

| Protein Synthesis | Serves as a building block for proteins. |

| Nitrogen Metabolism | Donates nitrogen for nucleotide synthesis and other compounds. |

Neurotransmitter Role

Research indicates that this compound can modulate neurotransmitter release and receptor activity. It has been shown to interact with NMDA (N-methyl-D-aspartate) receptors, which are critical for synaptic plasticity and memory function. This interaction suggests potential therapeutic applications in cognitive disorders.

Antioxidant Properties

Studies have demonstrated that this compound exhibits antioxidant properties, contributing to cellular redox homeostasis. This feature is particularly relevant in cancer biology, where oxidative stress plays a crucial role in tumor progression.

Therapeutic Potential

Recent investigations have highlighted the compound's potential in treating various conditions:

- Cancer : By influencing glutamine metabolism, this compound may disrupt the energy metabolism of cancer cells, thereby inhibiting their growth.

- Neurological Disorders : Its role in neurotransmission positions it as a candidate for therapies targeting neurodegenerative diseases.

Study 1: Effects on Cancer Cell Metabolism

A study published in Frontiers in Microbiology explored how this compound affects cancer cell metabolism. The findings indicated that this compound could alter the metabolic pathways that cancer cells rely on for growth, particularly through its influence on glutamine metabolism .

Study 2: Neuroprotective Effects

Another research effort assessed the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results showed that treatment with this amino acid significantly reduced markers of oxidative damage, suggesting its utility in preventing neurodegeneration .

Study 3: Modulation of Synaptic Plasticity

Research conducted on animal models demonstrated that this compound enhances synaptic plasticity through modulation of NMDA receptor activity. This effect was linked to improved learning and memory capabilities .

Q & A

Q. What experimental strategies resolve contradictions in solubility data reported for this compound across studies?

- Methodological Answer : Discrepancies often arise from polymorphic differences or solvent-mediated transformations. Use in situ monitoring tools like attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy to track real-time solubility and focused beam reflectance measurement (FBRM) to quantify crystal size distribution during dissolution . Statistical meta-analysis of literature data can identify outliers and contextualize experimental conditions (e.g., ionic strength, temperature) .

Q. How can mechanistic studies elucidate the role of this compound in biochemical pathways (e.g., microbial metabolism)?

- Methodological Answer : Isotopic labeling (e.g., ¹³C or ¹⁵N tracers) combined with metabolic flux analysis identifies incorporation into cellular pathways. Knockdown/knockout models (e.g., CRISPR-Cas9 in microbial systems) can isolate specific enzymatic interactions, while surface plasmon resonance (SPR) quantifies binding affinities to target proteins .

Q. What advanced techniques are used to study polymorphic transformations of this compound during crystallization?

- Methodological Answer : In situ Raman spectroscopy distinguishes polymorphic forms during solvent-mediated transitions, while population balance equations model nucleation and growth kinetics. Pair these with particle vision and measurement (PVM) for morphological analysis .

Q. How can researchers address discrepancies in reported bioactivity data for this compound derivatives?

- Methodological Answer : Standardize assay conditions (e.g., cell line viability, incubation time) and validate results using orthogonal methods (e.g., in vitro enzyme inhibition assays vs. in vivo models). Data normalization to internal controls (e.g., housekeeping genes in qPCR) reduces batch-to-batch variability .

Q. What computational approaches predict the environmental impact of this compound degradation byproducts?

- Methodological Answer : Density functional theory (DFT) models reaction pathways for abiotic degradation, while quantitative structure-activity relationship (QSAR) tools estimate ecotoxicity. Experimental validation via LC-MS and microbial toxicity assays (e.g., Daphnia magna lethality tests) corroborates predictions .

Q. How can researchers design experiments to study the compound’s interactions with metal ions in aqueous systems?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding stoichiometry and thermodynamics. Synchrotron X-ray absorption spectroscopy (XAS) reveals coordination geometries, while molecular dynamics simulations predict chelation behavior under varying pH and ionic strengths .

Methodological Notes

- Data Reproducibility : Adhere to standards like the ARRIVE guidelines for experimental reporting, ensuring transparency in parameters such as solvent purity, instrument calibration, and statistical power calculations .

- Conflict Resolution : Cross-reference primary literature from authoritative databases (e.g., PubMed, SciFinder) and prioritize peer-reviewed studies over preprint repositories. Use tools like PageRank-adjusted searches to filter low-quality sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.